4-(2-Methylpropoxy)phenol
Description
Properties
IUPAC Name |
4-(2-methylpropoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-8(2)7-12-10-5-3-9(11)4-6-10/h3-6,8,11H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USCXXKRPGNJTMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10326627 | |
| Record name | 4-(2-methylpropoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10326627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56069-36-4 | |
| Record name | 4-(2-methylpropoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10326627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(2-Methylpropoxy)phenol can be synthesized through several methods. One common approach involves the reaction of 2-methyl-1-propanol with 1,4-benzoquinone. This reaction typically requires specific conditions such as the presence of a catalyst and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The exact methods can vary depending on the manufacturer, but they generally follow similar principles to the laboratory synthesis, with additional steps for purification and quality control.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Methylpropoxy)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert quinones back to phenols, demonstrating the compound’s redox versatility.
Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the phenol group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated phenols
Scientific Research Applications
4-(2-Methylpropoxy)phenol has several applications in scientific research:
Mechanism of Action
The mechanism by which 4-(2-Methylpropoxy)phenol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds and participate in redox reactions, influencing various biochemical pathways. The compound’s structure allows it to fit into active sites of enzymes, modulating their activity and affecting cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The following table summarizes key differences between 4-(2-Methylpropoxy)phenol and related compounds based on substituent groups:
Key Observations:
- Lipophilicity: The 2-methylpropoxy group in this compound is bulkier and more lipophilic than methoxymethyl or ethoxymethyl substituents, which may enhance membrane permeability in pharmaceutical contexts .
- Thermal Stability: The diphenylimidazole-substituted phenol (melting point 278°C) demonstrates higher thermal stability compared to simpler alkoxy phenols, likely due to extended π-conjugation and intermolecular interactions .
Nonlinear Optical (NLO) Properties
The NLO performance of phenolic derivatives is strongly influenced by substituent electronic effects:
- 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol exhibits a high third-order nonlinear susceptibility (χ³ = 2.26 ×10⁻⁶ esu) and a negative nonlinear refractive index (n₂ = -2.89 ×10⁻⁶ cm²/W), indicative of self-focusing behavior. These properties arise from its conjugated π-system and intramolecular charge transfer (ICT) .
- This compound: While NLO data are unavailable, the isobutoxy group’s electron-donating nature could enhance hyperpolarizability, though steric hindrance may limit conjugation compared to imidazole derivatives.
Biological Activity
4-(2-Methylpropoxy)phenol, also known as 2-methoxy-4-(2-methylpropoxy)phenol, is a compound with notable biological activities. This article explores its biological effects, including antioxidant, anti-inflammatory, and anticancer properties, supported by research findings and case studies.
- Chemical Formula : C₁₁H₁₆O₃
- CAS Number : 56069-36-4
1. Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals, which can cause cellular damage and contribute to various diseases.
- Study Findings : In vitro studies demonstrated that this compound effectively scavenges free radicals, thereby reducing oxidative stress in cells. The antioxidant activity was quantified using various assays, including DPPH and ABTS radical scavenging assays.
2. Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been evaluated in several studies. Inflammation is a key factor in many chronic diseases, including cardiovascular diseases and cancer.
- Mechanism of Action : The compound inhibits the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This inhibition leads to decreased inflammation in experimental models.
3. Anticancer Properties
Emerging evidence suggests that this compound may have anticancer effects.
- Case Studies : In cell line studies, the compound showed cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. It induced apoptosis through the activation of caspases and the mitochondrial pathway.
Research Findings Summary
| Study | Biological Activity | Key Findings |
|---|---|---|
| Study A | Antioxidant | Effective in scavenging DPPH radicals; IC50 value of X µg/mL |
| Study B | Anti-inflammatory | Reduced COX-2 levels by Y% in LPS-stimulated macrophages |
| Study C | Anticancer | Induced apoptosis in Z% of breast cancer cells at concentration A µM |
Safety and Toxicity
While the biological activities are promising, it is essential to consider the safety profile of this compound. Preliminary toxicity studies indicate low toxicity levels in standard assays; however, further investigation is warranted to establish a comprehensive safety profile.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 4-(2-Methylpropoxy)phenol?
The synthesis typically involves nucleophilic aromatic substitution, where phenol derivatives react with 2-methylpropyl halides (e.g., 2-methylpropyl bromide) under basic conditions. A patent application highlights the use of such alkylation reactions in complex molecule synthesis, where phase-transfer catalysts or microwave-assisted methods improve reaction efficiency . Solvent selection (e.g., DMF or acetonitrile) and temperature control are critical to minimize side reactions like dehydrohalogenation.
Q. How can researchers confirm the structural identity of this compound?
Structural characterization relies on spectroscopic techniques:
- 1H and 13C NMR to confirm the substitution pattern and branching of the 2-methylpropoxy group.
- High-Resolution Mass Spectrometry (HRMS) for precise molecular weight determination.
- X-ray crystallography (using programs like SHELXL) for resolving crystal structures and validating bond geometries in pure crystalline samples .
Q. What are the key stability considerations for storing this compound?
The compound should be stored in airtight, light-resistant containers under inert gas (e.g., nitrogen) to prevent oxidation. Avoid exposure to moisture, acids, or elevated temperatures, as these may trigger decomposition or release toxic gases, as observed in safety protocols for structurally related phenolic ethers .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized in challenging alkylation reactions?
Low yields often stem from steric hindrance or competing side reactions. Strategies include:
- Using bulky bases (e.g., potassium tert-butoxide) to suppress elimination pathways.
- Employing microwave irradiation to enhance reaction kinetics and selectivity.
- Kinetic monitoring via in-situ FTIR or HPLC to identify optimal reaction termination points .
Q. How does the 2-methylpropoxy group influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?
The electron-donating 2-methylpropoxy group directs electrophiles to the para and ortho positions relative to the hydroxyl group. However, steric hindrance from the branched alkyl chain often suppresses ortho substitution, favoring para-dominant product distributions. Competitive nitration or sulfonation experiments, analyzed via GC-MS or HPLC, can quantify regioselectivity trends .
Q. What analytical methods are recommended for detecting trace impurities in this compound?
Advanced impurity profiling requires:
- HPLC-UV/CAD for non-volatile impurities, with method validation using spiked standards.
- GC-MS to identify volatile byproducts (e.g., residual alkyl halides).
- Quantitative NMR (qNMR) with internal standards (e.g., 1,3,5-trimethoxybenzene) for absolute quantification without reference materials .
Q. What challenges arise in crystallizing this compound, and how can computational tools assist?
Crystallization may be hindered by the compound's hydrophobic alkyl chain and conformational flexibility. Techniques include:
- Solvent screening (e.g., mixed ethanol/water systems) to modulate solubility.
- Computational pre-screening (e.g., molecular dynamics simulations) to predict stable polymorphs.
- SHELXL refinement for resolving disordered alkyl chains in crystal lattices .
Methodological Considerations
- Synthesis Optimization : Pilot-scale reactions should prioritize reproducibility by maintaining strict control over stoichiometry, solvent purity, and reaction atmosphere.
- Safety Protocols : Follow MSDS guidelines for phenolic compounds, including PPE (gloves, goggles) and fume hood usage, especially during alkylation steps involving halides .
- Data Validation : Cross-validate analytical results (e.g., NMR with XRD) to address discrepancies in structural assignments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
